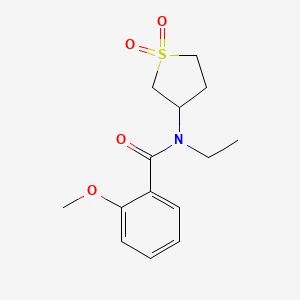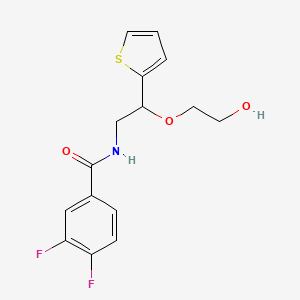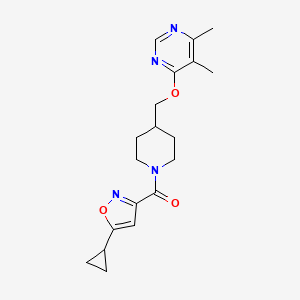![molecular formula C15H10F3N3O3S2 B2368592 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 476278-95-2](/img/structure/B2368592.png)
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfamoyl and trifluoromethyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the sulfamoyl group attached to the 6-position of the ring, and the trifluoromethyl group attached to the benzamide .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study reported the synthesis of new benzamide derivatives, including those with sulfamoyl and trifluoromethyl groups, that exhibited significant antibacterial and antifungal activities. This finding indicates potential applications in combating microbial infections (Priya et al., 2006).
Antibacterial Properties : Another research synthesized hybrid compounds by coupling sulphonamide and benzothiazole, which showed improved antibacterial properties. This suggests their potential use in the development of new antibacterial drugs (Ikpa et al., 2020).
Antimalarial and COVID-19 Drug Potential : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the compound . These derivatives exhibited antimalarial activity and potential as COVID-19 drugs, as shown through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemistry and Synthesis of Thiazole Derivatives : Research on thiazole and its derivatives, including those with sulfamoyl and trifluoromethyl groups, highlights their importance in medicinal chemistry. Thiazole derivatives have shown a range of activities, including antimicrobial, antiretroviral, and anticancer properties (Chhabria et al., 2016).
Synthesis of Cyclic Sulfonamides : A study detailed the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including those with benzothiazole structures, have potential applications in developing new pharmacologically active molecules (Greig et al., 2001).
Anticancer Agents Synthesis : Research focused on the synthesis of indapamide derivatives, structurally related to the compound , as anticancer agents. One of these compounds showed significant proapoptotic activity on melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S2/c16-15(17,18)9-3-1-2-8(6-9)13(22)21-14-20-11-5-4-10(26(19,23)24)7-12(11)25-14/h1-7H,(H2,19,23,24)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYTGOJGCOTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)


![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)

![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)
